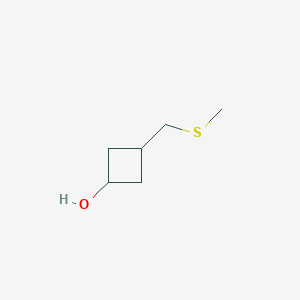

3-(Methylsulfanylmethyl)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Paper describes a method for preparing α-methylene-γ-butyrolactones using a cyclobutanone derivative with a phenylsulfonyl group. The synthesis involves the reaction with Grignard reagent or aryllithium, followed by a series of reductions and treatments to yield the lactone. This method could potentially be adapted for the synthesis of "3-(Methylsulfanylmethyl)cyclobutan-1-ol" by modifying the starting materials and reagents.

Molecular Structure Analysis

In paper , the molecular structure of various oligosulfanes derived from cyclobutanone is analyzed. The study finds that the cyclobutanyl rings are not perfectly planar and exhibit slight distortions. This information could be relevant when considering the molecular structure of "3-(Methylsulfanylmethyl)cyclobutan-1-ol," as the presence of the methylsulfanylmethyl group could induce similar distortions in the cyclobutanone ring.

Chemical Reactions Analysis

Paper discusses the versatility of phenylsulfenyl- or phenylsulfonyl-cyclopropylketones in synthesizing various substituted cyclobutanones and related compounds. This suggests that "3-(Methylsulfanylmethyl)cyclobutan-1-ol" may undergo similar chemical reactions, such as substitutions, due to the presence of the reactive cyclobutanone core.

Physical and Chemical Properties Analysis

The synthesis and structural features of 2-methyl-1,3-cyclobutanedione are reported in paper . The study provides insights into the acid strength and NMR spectral properties of cyclobutanedione, which could be extrapolated to understand the physical and chemical properties of "3-(Methylsulfanylmethyl)cyclobutan-1-ol," especially in terms of its acidity and spectral characteristics.

Relevant Case Studies

While the papers do not provide direct case studies on "3-(Methylsulfanylmethyl)cyclobutan-1-ol," they offer a foundation for understanding the compound's potential behavior and properties. For instance, paper describes the deracemization of a cyclobutanone derivative, which could be relevant if "3-(Methylsulfanylmethyl)cyclobutan-1-ol" exists as a racemic mixture and requires enantiomeric purification.

科学的研究の応用

Preparation and Utilization in Organic Synthesis

- α-Methylene-γ-Butyrolactones Synthesis: A study by Fujiwara et al. (1989) discusses a method for preparing α-methylene-γ-butyrolactones using related cyclobutanone compounds. This involves reactions with Grignard reagent or aryllithium, followed by treatment with potassium hydride, LiBH4, and p-TsOH or aluminum triisopropoxide, yielding good results (Fujiwara et al., 1989).

Applications in Photocatalysis

- Visible Light Photocatalysis: Mojr et al. (2015) found that flavin derivatives, when irradiated by visible light, allow efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition. This suggests potential applications in visible light photocatalysis (Mojr et al., 2015).

Chemical Reactions and Transformations

- Carbon-Carbon Bond Formation: Matsuda et al. (2008) explored the reaction of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, leading to the formation of 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation (Matsuda et al., 2008).

Synthesis of Novel Compounds

- Construction of Functionalized Derivatives: Yao and Shi (2007) reported the reaction of arylmethylenecyclopropanes with triarylpropynols or their methyl ethers, producing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This demonstrates the versatility of cyclobutane derivatives in synthesizing complex organic molecules (Yao & Shi, 2007).

Luminescence Sensing and Dye Adsorption

- Coordination Polymer Applications: Hu et al. (2015) synthesized a coordination polymer that, upon UV light exposure, undergoes a photodimerization reaction. The resulting compound demonstrated selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015).

Biological Activity

- Bioactive Alkaloids: Dembitsky (2007) reviewed research on cyclobutane-containing alkaloids, both natural and synthetic, isolated from terrestrial and marine species. These compounds have shown antimicrobial, antibacterial, anticancer, and other biological activities (Dembitsky, 2007).

Safety and Hazards

The safety information for “3-(Methylsulfanylmethyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The compound has a GHS05 and GHS07 pictogram, and the signal word is "Danger" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

3-(methylsulfanylmethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGMXVWSKJFEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanylmethyl)cyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)

![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide](/img/structure/B2547860.png)

![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)